molecular formula C20H20F2N4O B2594433 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 887216-45-7

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide

Numéro de catalogue: B2594433
Numéro CAS: 887216-45-7
Poids moléculaire: 370.404
Clé InChI: IETFGAHKZZJFLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a benzimidazole-derived compound characterized by a piperidine linker and a 2,4-difluorophenyl-substituted acetamide group. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with biological targets such as enzymes and receptors.

Propriétés

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c21-14-5-6-16(15(22)11-14)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFGAHKZZJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.

  • Mechanism of Action : The compound disrupts microtubule formation, leading to apoptosis in cancer cells.
  • Case Study : Research indicates that derivatives with similar structures exhibit IC50 values ranging from 0.15 to 1.48 μM against various cancer cell lines such as A549 and HeLa .

Antimicrobial Properties

Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens.

  • Mechanism : These compounds may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
  • Case Study : A derivative demonstrated significant activity against Staphylococcus aureus, suggesting potential for development into an antibiotic .

Neuropharmacological Effects

Compounds with a piperidine moiety are often explored for their effects on the central nervous system.

  • Potential Applications : They may serve as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.
  • Research Findings : Studies indicate that similar compounds can enhance serotonin and dopamine levels in animal models, which may translate into therapeutic benefits for mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of benzimidazole derivatives.

SubstituentEffect on Activity
Electron-donating groups on the phenyl ringIncreased potency against cancer cells
Alkyl substitutions on the imidazole nitrogenEnhanced inhibition of tubulin polymerization

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as palladium-catalyzed reactions have been employed to facilitate the formation of key structural components.

Synthesis Overview

  • Starting Materials : Appropriate piperidine and benzimidazole derivatives.
  • Key Reactions :
    • Formation of amide bonds.
    • Cyclization reactions to form the benzimidazole core.
  • Yield Optimization : Adjusting reaction conditions (temperature, solvent) can significantly enhance yields.

Mécanisme D'action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their activity or altering their function . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Triazole-Linked Benzimidazoles (e.g., Compounds 9a–9e, 6i, 6p)

  • Structure: These compounds feature a phenoxymethyl triazole or triazole-acetamide bridge instead of piperidine (e.g., 9c: bromophenyl; 6p: 4-nitrophenyl) .
  • Synthesis : Synthesized via click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Biological Activity: 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide): Exhibited 68.23% quorum sensing inhibition at 250 µM against Pseudomonas aeruginosa . 9c: Demonstrated improved docking scores in molecular studies due to bromophenyl hydrophobicity .
  • Key Differences : The triazole linker may enhance π-π stacking, but the absence of piperidine reduces flexibility compared to the target compound.

Thioacetamide-Linked Benzimidazoles (e.g., 5a–5c, 296274-54-9)

  • Structure : Replace the piperidine-acetamide group with a thioether (e.g., 5a: sulfamoylphenyl; 296274-54-9: 4-fluorophenyl) .
  • Biological Activity :
    • 5a (2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide) : Evaluated for analgesic and anticancer activity, with sulfamoyl enhancing solubility .
  • Key Differences : Thioether linkages may increase metabolic instability via oxidation, whereas the target compound’s acetamide offers better stability.

Piperazine/Piperidine-Containing Analogues

K-604 (ACAT2 Inhibitor)

  • Structure : Piperazine linker with thioethyl and methylthio-pyridine groups .
  • Biological Activity : Potent ACAT2 inhibition (IC₅₀ = 8.9 nM) with clinical relevance in cholesterol regulation .

Quinoline/Naphthalene-Fused Analogues (e.g., 9j–9o)**

  • Structure: Incorporate quinoline or naphthalene rings (e.g., 9j: 4-nitrophenyl; 9l: p-tolyl) .
  • Biological Activity : Broad-spectrum activity in anticancer assays, attributed to extended aromatic systems enhancing DNA intercalation .

Activité Biologique

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide can be represented as follows:

C20H21F2N3O\text{C}_{20}\text{H}_{21}\text{F}_2\text{N}_3\text{O}

This compound features a benzimidazole moiety linked to a piperidine ring and an acetamide group, which is essential for its biological activity.

Research indicates that compounds containing the benzimidazole scaffold often interact with various biological targets. For instance, studies have shown that benzimidazole derivatives can act as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation, making these compounds potential anticancer agents .

Moreover, the interaction with GABA-A receptors has been highlighted as a significant mechanism through which these compounds exert their effects. Specific derivatives have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which may provide therapeutic benefits in treating neurological disorders .

Biological Activity

The biological activities associated with 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide include:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. Its ability to bind to DNA and inhibit topoisomerase I suggests that it could be effective against tumors that rely on rapid cell division.
  • Neuropharmacological Effects : As a PAM of GABA-A receptors, this compound may enhance inhibitory neurotransmission, potentially offering therapeutic effects in anxiety and seizure disorders.

Research Findings and Case Studies

A comprehensive review of benzimidazole derivatives indicates that many exhibit significant antibacterial, antiviral, and anticancer properties. The following table summarizes key findings related to the biological activity of similar compounds:

CompoundActivity TypeTargetReference
BBZ 11aAnticancerTopoisomerase I
BBZ 12aAntiviralHCV NS5A
BBZ 23PAMGABA-A receptor

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding poses in active sites (e.g., kinases or GPCRs) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability and toxicity risks .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question
Contradictions often arise from assay conditions:

  • pH Sensitivity : Test activity at physiological vs. experimental pH (e.g., 7.4 vs. 6.5) .
  • Metabolic Stability : Compare results in hepatocyte vs. plasma stability assays .
  • Batch Variability : Ensure compound purity (>95%) via orthogonal HPLC methods .

What experimental designs are recommended for in vivo vs. in vitro studies?

Advanced Research Question

  • In Vitro : Prioritize dose-response curves (0.1–100 µM) and controls (e.g., DMSO <0.1%) .
  • In Vivo : Use PK/PD modeling (e.g., IV/PO dosing in rodents) with LC-MS/MS plasma analysis .
  • Toxicity : Include organ histopathology and serum biomarkers (ALT/AST) .

How can mechanistic studies elucidate the compound’s mode of action?

Advanced Research Question

  • Enzyme Kinetics : Determine kcat/Km for target enzymes under varied substrate concentrations .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK or AKT) .
  • Cellular Imaging : Use confocal microscopy to track subcellular localization (e.g., mitochondrial uptake) .

What analytical methods are critical for quantifying this compound in biological matrices?

Advanced Research Question

  • HPLC-UV : Optimize C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 415 → 238 for quantification) with deuterated internal standards .
  • Sample Prep : Solid-phase extraction (SPE) to recover >85% from plasma .

How do structural modifications influence metabolic stability?

Advanced Research Question

  • Cytochrome P450 Assays : Test hepatic microsomal degradation (t₁/₂ >60 min suggests stability) .
  • Metabolite ID : Use HR-MS to detect hydroxylated or demethylated products .
  • Prodrug Strategies : Introduce ester moieties to enhance oral bioavailability .

What strategies mitigate off-target effects in pharmacological profiling?

Advanced Research Question

  • Selectivity Panels : Screen against 50+ kinases/receptors (e.g., Eurofins Panlabs) .
  • CRISPR Knockout : Validate target specificity using gene-edited cell lines .
  • Thermal Shift Assays : Confirm target engagement via ΔTm shifts (>2°C) .

How can crystallography resolve ambiguities in binding modes?

Advanced Research Question

  • Co-crystallization : Soak crystals with 1–5 mM compound (resolution ≤2.0 Å) .
  • Electron Density Maps : Refine ligand occupancy and conformation in Phenix .
  • Hydrogen Bond Analysis : Identify critical interactions (e.g., with catalytic lysine or aspartate) .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Batch Consistency : Monitor reaction intermediates via in-line FTIR .
  • Cost-Efficiency : Replace Pd catalysts with nickel or iron for cross-coupling .
  • Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water) .

How can polypharmacology be exploited for multi-target therapeutic strategies?

Advanced Research Question

  • Network Pharmacology : Map compound interactions with disease-associated pathways (e.g., KEGG) .
  • Dual-Activity Design : Merge pharmacophores (e.g., benzimidazole + fluorophenyl) for kinase/GPCR dual inhibition .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and pH 1–13 for 48 hours .
  • Lyophilization : Test stability in lyophilized formulations (e.g., sucrose matrix) .
  • Accelerated Aging : Store at 25°C/60% RH for 6 months with periodic HPLC analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.